3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 3-position and a carboxamide group at the 4-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyrazole derivatives .
Scientific Research Applications
3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the tripropyl groups, making it less hydrophobic.
3-Amino-1,2,4-triazole: Contains a triazole ring instead of a pyrazole ring, leading to different chemical properties and applications.
Uniqueness
3-Amino-N,n,1-tripropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of tripropyl groups enhances its hydrophobicity, potentially improving its interaction with hydrophobic targets in biological systems .
Properties
Molecular Formula |
C13H24N4O |
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Molecular Weight |
252.36 g/mol |
IUPAC Name |
3-amino-N,N,1-tripropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H24N4O/c1-4-7-16(8-5-2)13(18)11-10-17(9-6-3)15-12(11)14/h10H,4-9H2,1-3H3,(H2,14,15) |
InChI Key |
PCJRMXNJEYPPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)N(CCC)CCC |
Origin of Product |
United States |
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